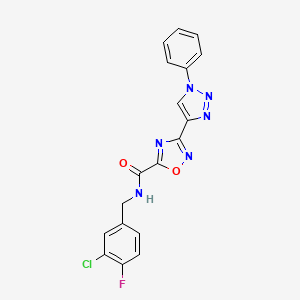

(2-Phenylanilino)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

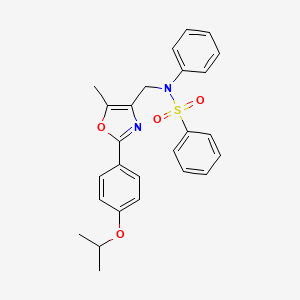

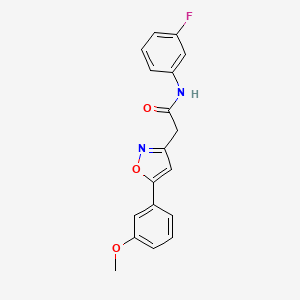

(2-Phenylanilino)thiourea is a useful research compound. Its molecular formula is C13H13N3S and its molecular weight is 243.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Zebrafish Developmental Biology

1-phenyl 2-thiourea (PTU) is commonly used to inhibit melanogenesis in zebrafish, aiding in the visualization of development. Research by Bohnsack et al. (2011) reveals that PTU at standard concentrations can alter retinoic acid and insulin-like growth factor regulation, impacting craniofacial development in zebrafish embryos. This suggests caution in using PTU for embryogenesis studies due to its potential to modify signaling pathways critical for development (Bohnsack, Gallina, & Kahana, 2011).

Pharmacology and Diabetes Research

Thiourea derivatives, synthesized using 2-picolylamine, have shown significant effects on glucose-6-phosphatase activity in Swiss albino mice, suggesting potential applications in diabetes treatment. Derivative I, in particular, demonstrated the highest inhibition and was found safe for animal use, indicating its potential as a therapeutic agent for diabetes complications (Naz et al., 2020).

Materials Science: Green Chemistry

Research by Kumavat et al. (2013) has demonstrated a green approach to synthesizing disubstituted thiourea derivatives in water using solar energy. This method is environmentally benign and highlights the role of thioureas in the development of green synthetic methodologies (Kumavat et al., 2013).

Enzyme Inhibition

Thiourea derivatives have been studied for their inhibitory effects on enzymes such as carbonic anhydrase. These studies have implications for developing drugs targeting diseases where enzyme activity is a factor, showcasing the versatility of thioureas in drug development (Korkmaz et al., 2015).

Environmental Chemistry

In environmental chemistry, thioureas have applications in sensing technologies. For example, ethynylated-thiourea derivatives have been developed as resistive-type CO2 gas sensors, demonstrating the adaptability of thioureas in addressing environmental monitoring challenges (Daud, Wahid, & Khairul, 2019).

Wirkmechanismus

Target of Action

(2-Phenylanilino)thiourea, like other thiourea derivatives, has been found to have diverse biological applications . . Thiourea derivatives are known to interact with various targets, including enzymes and receptors, depending on their structure . For instance, N-phenylthiourea is a class of compounds characterized by a phenyl group linked to one nitrogen atom of a thiourea group .

Mode of Action

Thiourea derivatives are known to interact with their targets through hydrogen bonding . The presence of the thiourea moiety allows for the formation of hydrogen bonds with biological targets, which can lead to changes in the target’s function .

Biochemical Pathways

Thiourea and its derivatives have been noted for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These properties suggest that thiourea derivatives may affect a variety of biochemical pathways related to these biological functions.

Pharmacokinetics

The pharmacokinetic properties of thiourea derivatives can be influenced by their chemical structure

Result of Action

Thiourea derivatives are known for their diverse biological applications, suggesting that they may have a variety of molecular and cellular effects .

Action Environment

It has been suggested that thiourea can induce antioxidant mechanisms in plants under salt stress , indicating that environmental factors can influence the action of thiourea derivatives.

Eigenschaften

IUPAC Name |

(2-phenylanilino)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c14-13(17)16-15-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,15H,(H3,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGWTYBCLPRZOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NNC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Oxiran-2-yl-[3-(thiophen-2-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2751445.png)

![1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid](/img/structure/B2751447.png)

![N-(2-chloro-4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2751452.png)

![Tert-butyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2751454.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2751455.png)

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2751463.png)